molecular formula C9H8F3NO2 B1260794 N-[4-(Trifluoromethyl)phenyl]glycine CAS No. 77311-21-8

N-[4-(Trifluoromethyl)phenyl]glycine

Cat. No.: B1260794
CAS No.: 77311-21-8
M. Wt: 219.16 g/mol
InChI Key: GQTSZOJDWDRDFP-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]glycine is a chemical building block of significant interest in synthetic organic chemistry, particularly for the development of active ingredients in agrochemicals and pharmaceuticals. Its structure, featuring a glycine moiety linked to a lipophilic and electron-deficient trifluoromethylphenyl group, makes it a valuable precursor for constructing more complex molecules. Research indicates that closely related compounds, such as its methyl ester derivative and various N-substituted glycinamides , are extensively utilized in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides . These fungicides are a major class of agrochemicals used to control a broad spectrum of fungal diseases in crops. Furthermore, the trifluoromethylphenyl group is a common pharmacophore in drug discovery, suggesting potential applications for this glycine derivative in medicinal chemistry research as a scaffold for developing new therapeutic agents. The compound serves as a critical intermediate in the search for novel solutions in crop protection and human health. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-3-7(4-2-6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSZOJDWDRDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623878
Record name N-[4-(Trifluoromethyl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77311-21-8
Record name N-[4-(Trifluoromethyl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization Techniques for Structural Elucidation of N 4 Trifluoromethyl Phenyl Glycine and Its Analogues

Vibrational Spectroscopy Methodologies

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Key functional group vibrations for N-[4-(trifluoromethyl)phenyl]glycine would include:

N-H Stretching: The secondary amine group (N-H) would exhibit a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹.

O-H Stretching: The carboxylic acid hydroxyl group (O-H) would show a broad absorption band, usually in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the glycine (B1666218) methylene (B1212753) group would appear just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the carboxylic acid is a strong absorber and would present a sharp, intense peak in the range of 1700-1760 cm⁻¹.

C=C Stretching: The aromatic ring would display characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-F Stretching: The trifluoromethyl (CF₃) group would give rise to strong, intense absorption bands in the region of 1100-1350 cm⁻¹ due to C-F stretching vibrations.

Interactive Table: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3300-3500 Medium
O-H Stretch Carboxylic Acid 2500-3300 Broad, Strong
Aromatic C-H Stretch Phenyl Ring >3000 Medium
Aliphatic C-H Stretch Methylene (CH₂) <3000 Medium
C=O Stretch Carboxylic Acid 1700-1760 Strong, Sharp
C=C Stretch Aromatic Ring 1450-1600 Medium to Strong
C-F Stretch Trifluoromethyl (CF₃) 1100-1350 Strong, Intense

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a comprehensive structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons, the amine proton, the methylene protons, and the carboxylic acid proton.

Aromatic Protons: The protons on the para-substituted phenyl ring would appear as two distinct doublets in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the trifluoromethyl group.

Methylene Protons: The two protons of the glycine methylene group (CH₂) would likely appear as a singlet or a slightly split signal in the range of δ 3.5-4.5 ppm.

Amine Proton: The N-H proton signal can be broad and its chemical shift is variable, often appearing between δ 3.0-5.0 ppm, and can be confirmed by D₂O exchange.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically a broad singlet at a very downfield chemical shift, often above δ 10 ppm, and is also exchangeable with D₂O.

Interactive Table: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Environment Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to CF₃) Phenyl Ring 7.4-7.8 Doublet
Aromatic H (meta to CF₃) Phenyl Ring 7.0-7.4 Doublet
Methylene H -CH₂- 3.5-4.5 Singlet
Amine H -NH- 3.0-5.0 Broad Singlet
Carboxylic Acid H -COOH >10 Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and would appear at the downfield end of the spectrum, typically in the range of δ 170-180 ppm.

Aromatic Carbons: The phenyl ring would show four distinct signals. The carbon attached to the trifluoromethyl group would be a quartet due to C-F coupling and would be found around δ 120-130 ppm. The other aromatic carbons would appear in the typical aromatic region of δ 110-150 ppm.

Trifluoromethyl Carbon: The carbon of the CF₃ group would be observed as a quartet due to one-bond C-F coupling, typically in the range of δ 120-130 ppm.

Methylene Carbon: The aliphatic methylene carbon of the glycine unit would appear in the upfield region of the spectrum, likely between δ 40-50 ppm.

Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Environment Expected Chemical Shift (δ, ppm)
Carbonyl C -COOH 170-180
Aromatic C (ipso-NH) Phenyl Ring 140-150
Aromatic C (ipso-CF₃) Phenyl Ring 125-135 (quartet)
Aromatic C (ortho to CF₃) Phenyl Ring 125-130
Aromatic C (meta to CF₃) Phenyl Ring 115-125
Trifluoromethyl C -CF₃ 120-130 (quartet)
Methylene C -CH₂- 40-50

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Probes in Related Fluorinated Systems

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, providing excellent signal dispersion. wikipedia.org For this compound, the three equivalent fluorine atoms of the CF₃ group would give a single sharp signal. The chemical shift of this signal is sensitive to the electronic environment of the phenyl ring. For trifluoromethyl groups on a benzene (B151609) ring, the chemical shift typically appears in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. ucsb.educolorado.edu

Interactive Table: Expected ¹⁹F NMR Chemical Shift for this compound

Fluorine Type Environment Expected Chemical Shift (δ, ppm) vs. CFCl₃
Trifluoromethyl F -CF₃ -60 to -65

Two-Dimensional (2D) NMR Spectroscopy Techniques

Two-dimensional (2D) NMR experiments provide correlation information between different nuclei, which is invaluable for unambiguous signal assignment and complete structural elucidation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. libretexts.org For this compound, this would primarily be useful to confirm the coupling between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, such as ¹³C. libretexts.org This would definitively link the proton signals of the methylene group and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity of the entire molecule, for example, by showing correlations between the methylene protons and the carbonyl carbon, as well as the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the conformation of the molecule.

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for gaining insights into its structural features through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is expected to exhibit a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of this compound is anticipated to proceed through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the amino and carboxyl functional groups, as well as fragmentation of the aromatic ring. The presence of the trifluoromethyl group significantly influences the fragmentation pattern, often leading to fragments containing this stable moiety.

Expected Fragmentation Pathways:

Decarboxylation: Loss of the carboxyl group as CO₂ is a common fragmentation pathway for amino acids, which would result in a significant peak at [M - 44]⁺.

Alpha-Cleavage: Cleavage of the bond between the alpha-carbon and the carboxyl group can lead to the formation of a resonance-stabilized cation.

Cleavage of the N-C bond: Fragmentation of the bond between the nitrogen and the phenyl ring can also occur, yielding ions corresponding to the aniline (B41778) derivative and the glycine fragment.

Fragmentation of the Phenyl Ring: The trifluoromethyl-substituted phenyl ring can undergo fragmentation, leading to characteristic peaks.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z (Nominal)
[M]⁺C₉H₈F₃NO₂⁺219
[M - H₂O]⁺C₉H₆F₃NO⁺201
[M - COOH]⁺C₈H₈F₃N⁺175
[CF₃C₆H₄NHCH₂]⁺C₈H₇F₃N⁺174
[CF₃C₆H₄NH]⁺C₇H₅F₃N⁺160
[CF₃C₆H₄]⁺C₇H₄F₃⁺145
[C₆H₅NHCH₂]⁺C₇H₈N⁺106
[C₆H₅NH₂]⁺C₆H₇N⁺93
[C₆H₅]⁺C₆H₅⁺77

Note: The m/z values are nominal and may vary slightly depending on the isotopic composition.

X-ray Crystallography for Solid-State Structural Determination

For instance, the single-crystal X-ray diffraction analysis of amino-(4-trifluoromethylbenzyl)phosphonic acid, an analogue of this compound, reveals important structural parameters. It is reasonable to infer that this compound would adopt a similar crystalline arrangement, likely characterized by extensive hydrogen bonding networks involving the amino and carboxyl groups.

Interactive Data Table: Crystallographic Data for an Analogue, Amino-(4-trifluoromethylbenzyl)phosphonic acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.532(1)
b (Å) 8.123(1)
c (Å) 12.456(2)
β (°) 109.34(1)
Volume (ų) 1005.1(2)
Z 4

This data is for a structural analogue and serves as a predictive model for this compound.

The crystal structure would likely feature intermolecular hydrogen bonds between the carboxylic acid protons and the nitrogen atom of neighboring molecules, as well as potential interactions involving the fluorine atoms of the trifluoromethyl group. These interactions play a crucial role in stabilizing the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of ultraviolet radiation is primarily associated with π → π* transitions within the aromatic phenyl ring. The presence of both the amino group (an auxochrome) and the trifluoromethyl group (a chromophore) on the phenyl ring influences the position and intensity of the absorption bands.

The electronic spectrum of this compound is expected to show characteristic absorption maxima (λmax) in the ultraviolet region. The aniline chromophore, a key component of the molecule, typically exhibits two primary absorption bands. The more intense band, often referred to as the E2-band, arises from a π → π* transition of the benzene ring, while the weaker B-band is a result of a different π → π* transition.

The trifluoromethyl group, being an electron-withdrawing group, is expected to cause a slight hypsochromic (blue) shift of the λmax values compared to unsubstituted N-phenylglycine. The amino acid portion of the molecule does not significantly absorb in the near-UV region.

Interactive Data Table: Expected Electronic Transitions for this compound

Transition Chromophore Expected λmax Range (nm)
π → π* (E2-band)Phenyl Ring200 - 230
π → π* (B-band)Phenyl Ring250 - 290
n → π*Carboxyl Group~210

The exact λmax values and molar absorptivities (ε) would need to be determined experimentally.

The solvent environment can also influence the position of the absorption maxima. Polar solvents may lead to shifts in the λmax due to interactions with the solute molecule. A detailed analysis of the UV-Vis spectrum can provide valuable information about the electronic structure and conjugation within the this compound molecule.

Computational Chemistry and Theoretical Investigations of N 4 Trifluoromethyl Phenyl Glycine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the behavior of N-[4-(Trifluoromethyl)phenyl]glycine. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of molecular orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than other high-level ab initio methods while often providing a comparable level of accuracy.

One of the most popular and versatile DFT functionals is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP combines the strengths of both Hartree-Fock theory and DFT by incorporating a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This hybrid nature often leads to a more accurate description of molecular properties. The B3LYP method has been successfully applied to a wide range of organic molecules to predict geometries, vibrational frequencies, and electronic properties. niscpr.res.inajchem-a.com

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more complex basis sets provide a more accurate representation of the orbitals but also increase the computational cost.

Commonly used basis sets in conjunction with the B3LYP functional include the Pople-style basis sets, such as 6-311++G(d,p). niscpr.res.inresearchgate.netresearchgate.net This notation indicates:

6-311G : A triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions.

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons.

(d,p) : The addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for more flexibility in the shape of the atomic orbitals, leading to a more accurate description of bonding.

Table 1: Representative Basis Sets Used in DFT Calculations

Basis Set Description Typical Application
STO-3G Minimal basis set; each atomic orbital is represented by three Gaussian functions. Preliminary calculations and very large systems.
6-31G(d) Double-zeta valence basis set with polarization functions on heavy atoms. Good balance of accuracy and computational cost for geometry optimizations.
6-311++G(d,p) Triple-zeta valence basis set with diffuse and polarization functions on all atoms. High-accuracy calculations of electronic properties. niscpr.res.inresearchgate.net
aug-cc-pVTZ Augmented correlation-consistent polarized triple-zeta basis set. High-accuracy calculations where electron correlation is critical.

For studying this compound in a complex environment, such as in solution or interacting with a biological macromolecule, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are particularly powerful. aip.orgresearchgate.net In this approach, the system is partitioned into two regions:

The QM region : This typically includes the molecule of interest (this compound) and any other atoms directly involved in a chemical process. This region is treated with a high-level quantum mechanical method, such as DFT.

The MM region : This comprises the surrounding environment, such as solvent molecules or the protein backbone. This region is treated using the principles of classical molecular mechanics, which is computationally much less demanding.

The QM and MM regions are coupled, allowing for the investigation of how the environment influences the properties and reactivity of the QM region. For instance, a QM/MM simulation could be used to study the conformational changes of this compound in an aqueous solution, taking into account both the electronic effects within the molecule and its interactions with the surrounding water molecules. aip.orgresearchgate.net

Molecular Electronic Structure Analysis

Once the geometry of this compound is optimized, various analyses can be performed to understand its electronic structure and predict its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO : This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more easily excitable and generally more reactive. acs.org DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to determine the energies of the HOMO and LUMO. niscpr.res.inresearchgate.netresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Structurally Similar Compound (N-benzoyl glycine)

Parameter Energy (eV) - B3LYP/6-311++G(d,p)
HOMO Energy -7.24
LUMO Energy -1.12
HOMO-LUMO Gap (ΔE) 6.12

Note: These values are for N-benzoyl glycine (B1666218) and are presented for illustrative purposes of the types of data generated from FMO analysis. niscpr.res.in

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Red regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue regions : Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions : Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl group and the fluorine atoms of the trifluoromethyl group, indicating these as likely sites for interaction with electrophiles. uni-muenchen.deresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxyl group and the N-H group, suggesting these as sites for nucleophilic interaction.

Table 3: Representative Molecular Electrostatic Potential Values for a Phenyl Derivative

Region of Molecule Representative Electrostatic Potential (eV)
Oxygen atoms (electronegative) Negative values (e.g., -6.374 e⁻²)
Hydrogen atoms (electropositive) Positive values (e.g., +6.374 e⁻²)

Note: These values are illustrative and represent a typical range for a phenyl derivative, as seen in studies of similar compounds. researchgate.net

Atoms in Molecules (AIM) Theory for Interatomic Interactions and Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atoms in Molecules (AIM), provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density, a physically observable quantity. wikipedia.org Developed by Richard Bader and his research group, AIM analysis partitions a molecule into atomic basins, enabling the calculation of atomic properties and the characterization of interatomic interactions. wikipedia.orgresearchgate.net The core of the theory lies in analyzing the gradient vector field of the electron density (ρ(r)). Critical points in this field, where the gradient is zero, reveal key structural elements of the molecule. uni-rostock.de

For this compound, an AIM analysis would begin with the calculation of its electron density, typically using high-level quantum mechanical methods. The analysis would then identify the critical points. Nuclei act as attractors, corresponding to (3, -3) critical points. uni-rostock.de The line of maximum electron density connecting two such attractors is known as a bond path, and the point of minimum density along this path is the bond critical point (BCP), or (3, -1) critical point. The presence of a bond path between two atoms is the AIM definition of a chemical bond. researchgate.net

The properties of the electron density at the BCP provide quantitative insights into the nature of the chemical bond. For instance, in this compound, one could analyze the covalent bonds (e.g., C-N, C-C, C-F) and potential intramolecular non-covalent interactions. Key parameters evaluated at the BCP include:

The electron density (ρ(r)) : Higher values indicate a greater accumulation of charge, typical of covalent bonds.

The Laplacian of the electron density (∇²ρ(r)) : A negative Laplacian (∇²ρ(r) < 0) signifies charge concentration and is characteristic of shared-shell (covalent) interactions. A positive Laplacian (∇²ρ(r) > 0) indicates charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. researchgate.net

The total energy density (H(r)) : The sign of H(r) at the BCP can also help distinguish between interaction types.

A hypothetical AIM analysis of this compound could reveal intramolecular hydrogen bonds, such as between the amine hydrogen and the carbonyl oxygen, or between a C-H bond and the fluorine atoms of the trifluoromethyl group. The presence of a bond path and the topological properties at the corresponding BCP would confirm and characterize these interactions. For example, a weak C-H···F interaction would be identified by a bond path between the H and F atoms, with a low ρ(r) and a positive ∇²ρ(r) at the BCP. researchgate.net This detailed electronic-level information is crucial for understanding the molecule's structure, stability, and reactivity.

Conformational Analysis and Potential Energy Surface (PES) Scanning

Conformational analysis is a fundamental computational tool used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers for interconversion between them. raineslab.com For a flexible molecule like this compound, which has several rotatable bonds, this analysis is critical for understanding its behavior and properties. The analysis involves exploring the molecule's potential energy surface (PES), which is a mathematical landscape where the potential energy is a function of the molecular geometry. q-chem.com

A common technique for this exploration is a relaxed PES scan. uni-muenchen.dejoaquinbarroso.com In this method, one or two geometric parameters, such as dihedral angles, are systematically varied in discrete steps. At each step, the chosen parameters are held fixed while all other degrees of freedom in the molecule are allowed to relax to their minimum energy arrangement through geometry optimization. q-chem.com This process maps out a low-energy path along the selected coordinate(s), identifying energy minima (stable conformers) and energy maxima (transition states). visualizeorgchem.com

For this compound, key dihedral angles to scan would include:

The rotation around the C(phenyl)-N bond.

The rotation around the N-C(alpha) bond.

The rotation around the C(alpha)-C(carbonyl) bond.

The results of a PES scan are typically plotted as energy versus the scanned coordinate. The lowest points on this plot correspond to the most stable conformers. A study on the related molecule N-[4-(trifluoromethyl)phenyl]benzamide revealed that while DFT calculations for an isolated molecule predicted a tilt of about 30° between the aryl rings, the crystal structure showed a tilt of approximately 60°, indicating that crystal packing forces significantly influence the conformation. nih.gov Similarly, for this compound, the interplay between the bulky, electron-withdrawing trifluoromethyl group and the glycine side chain would lead to specific conformational preferences. beilstein-journals.org For instance, steric hindrance and electronic effects like dipole-dipole interactions would govern the relative orientation of the phenyl ring and the glycine moiety. beilstein-journals.orgresearchgate.net The analysis would likely reveal several low-energy conformers, and the calculated energy barriers between them would indicate the flexibility of the molecule at different temperatures.

Molecular Dynamics (MD) Simulations for Investigating Molecular Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. lanl.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. This provides a detailed, atomistic view of molecular behavior, capturing dynamic processes that are often inaccessible to static computational methods. mdpi.com

To perform an MD simulation of this compound, a force field is first assigned. A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system, including bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions. The molecule is then typically placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. The simulation proceeds by calculating the forces on each atom at a given instant and then using these forces to compute the accelerations, velocities, and new positions after a very short time step (on the order of femtoseconds). rsc.org This process is repeated for hundreds of thousands or millions of steps, yielding a trajectory that can span from nanoseconds to microseconds.

Analysis of the MD trajectory for this compound can provide insights into:

Conformational Dynamics : How the molecule samples different conformations over time and the timescales of transitions between them. This complements the static picture from PES scanning by showing which conformers are most populated under specific conditions. mdpi.com

Solvation Structure : How solvent molecules, like water, arrange themselves around the solute and the dynamics of the hydration shell. This is crucial for understanding the molecule's solubility and interactions in an aqueous environment.

Flexibility and Internal Motions : Quantifying the flexibility of different parts of the molecule, such as the glycine tail relative to the trifluoromethylphenyl group, by analyzing atomic fluctuations.

Intermolecular Interactions : If simulated with other molecules (e.g., a protein receptor), MD can reveal the detailed dynamics of binding and unbinding events and the stability of the resulting complex. urfu.ru

MD simulations thus offer a dynamic perspective on the molecular behavior of this compound, bridging the gap between its static structure and its function in a complex environment.

Structure-Based Computational Design Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. orientjchem.org It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. nih.gov The process involves two main components: a search algorithm to explore the conformational space of the ligand within the receptor's binding site and a scoring function to estimate the strength of the interaction for each generated pose. ksu.edu.sa

A molecular docking study of this compound would begin with the selection of a target protein receptor. The three-dimensional structures of both the ligand and the receptor are required. The ligand's structure would be generated and optimized using quantum mechanics or molecular mechanics. The receptor's structure is typically obtained from experimental sources like the Protein Data Bank (PDB).

The docking process proceeds as follows:

Receptor and Ligand Preparation : Hydrogen atoms are added to the receptor structure, and charges are assigned. The ligand, this compound, is also prepared with appropriate charges and protonation states. The binding site on the receptor is defined, usually as a cavity surrounding a known co-crystallized ligand or identified by pocket-finding algorithms.

Conformational Sampling : The docking program systematically or stochastically explores different positions, orientations, and conformations (if the ligand is treated as flexible) of the ligand within the defined binding site.

Scoring and Ranking : Each generated pose is evaluated by a scoring function, which calculates an estimated free energy of binding. researchgate.net The scores are used to rank the different binding modes, with the lowest energy pose typically representing the most likely binding conformation.

The output of a docking simulation is a set of predicted binding poses and their associated scores. Analysis of the top-ranked pose for this compound would reveal potential key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with specific amino acid residues in the receptor's active site. researchgate.net This information is invaluable for understanding the molecular basis of the ligand's potential biological activity and for guiding further optimization.

Following a molecular docking study, the predicted binding poses and their scores provide an initial estimate of the binding affinity and the primary modes of interaction. nih.gov Binding affinity, often quantified by the dissociation constant (Kd) or inhibition constant (Ki), represents the strength of the ligand-target interaction. ksu.edu.sa While docking scores provide a rapid way to rank compounds, more accurate methods are often employed to refine the prediction of binding affinities.

The interaction modes are analyzed by visualizing the best-docked pose of this compound within the receptor's binding site. This visualization highlights the specific non-covalent interactions that stabilize the complex. For example, the analysis might show:

Hydrogen Bonds : The glycine's carboxylate and amine groups are prime candidates for forming hydrogen bonds with polar residues (e.g., Serine, Threonine, Aspartate) in the binding pocket.

Hydrophobic Interactions : The phenyl ring would likely engage in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Interactions : The electron-withdrawing trifluoromethyl group could potentially form halogen bonds or other specific electrostatic interactions.

To obtain more quantitative predictions of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied. These methods calculate the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. Typically, this analysis is performed on snapshots taken from an MD simulation of the ligand-receptor complex, which allows for the inclusion of thermal motion and conformational flexibility, often leading to more reliable affinity predictions than docking scores alone. elifesciences.org The predicted binding free energy (ΔG) can then be directly related to the binding constant. These refined predictions are crucial for prioritizing compounds for experimental testing in drug discovery pipelines.

Mechanistic Insights into Reactions of this compound

The study of reaction mechanisms involving this compound provides a critical lens through which to understand and optimize synthetic pathways for a variety of valuable chemical entities. This article delves into the mechanistic investigations of reactions featuring this fluorinated glycine derivative, focusing on the elucidation of reaction pathways, intermediate species, stereochemical control, and photochemical processes.

Applications of N 4 Trifluoromethyl Phenyl Glycine and Its Analogues in Chemical Research

Role as Chiral Building Blocks and Auxiliaries in Organic Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. N-[4-(Trifluoromethyl)phenyl]glycine, possessing a stereogenic center at the α-carbon, is a valuable chiral building block. Its derivatives are utilized in the asymmetric synthesis of a wide array of organic compounds, including non-natural amino acids and heterocyclic structures. The trifluoromethyl group can significantly influence the stereochemical outcome of reactions, making it a useful component in designing stereoselective transformations.

In addition to serving as a building block, derivatives of this compound can function as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical course of a reaction. wikipedia.org After the desired stereoselective transformation is complete, the auxiliary is removed. The design of new chiral auxiliaries is a continuing area of research, with a focus on developing structures that provide high levels of stereocontrol and are readily removable. The concept of using modified amino acids, such as phenylglycine, as chiral building blocks has been demonstrated to be a successful strategy in asymmetric synthesis. researchgate.net For instance, phenylglycine has been used to synthesize complex molecules containing multiple chiral centers with high diastereoselectivity. researchgate.net

The asymmetric alkylation of glycine (B1666218) derivatives using chiral phase-transfer catalysts is a key method for preparing chiral non-natural amino acids. austinpublishinggroup.com Catalysts derived from cinchona alkaloids have been synthesized and successfully applied in the asymmetric alkylation of glycine derivatives, achieving high yields and moderate to high enantiomeric excesses. austinpublishinggroup.com

Development of Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemistry of a reaction, is a powerful tool for achieving this goal. Derivatives of this compound have been investigated as precursors for chiral ligands, which are organic molecules that coordinate to a metal center to form a chiral catalyst.

Phosphinooxazoline (PHOX) ligands are a class of privileged ligands in asymmetric catalysis, known for their effectiveness in a variety of metal-catalyzed reactions. While direct synthesis of PHOX ligands from this compound is not extensively documented in readily available literature, the general structure of PHOX ligands incorporates a chiral oxazoline (B21484) ring, which can be derived from amino acids. The synthesis of such ligands often involves the condensation of a phosphine-containing aromatic nitrile with a chiral amino alcohol. The trifluoromethylphenyl group from this compound could potentially be incorporated into the phosphine-containing part of the ligand, thereby influencing the electronic and steric properties of the resulting catalyst.

Tridentate ligands, which bind to a metal center through three donor atoms, can offer enhanced stability and stereocontrol in catalytic reactions. Ni(II)-complexes derived from glycine Schiff bases with chiral tridentate ligands have proven to be powerful tools for the synthesis of diverse amino acids. ehu.es These complexes facilitate asymmetric alkylation reactions with high diastereoselectivity. ehu.es The incorporation of the this compound moiety into such tridentate ligand frameworks is a plausible strategy to fine-tune the catalytic activity and selectivity of the resulting metal complexes.

Chiral ligands derived from amino acids and their analogues are widely used in asymmetric hydrogenation and allylic alkylation reactions. These reactions are fundamental transformations in organic synthesis for the creation of chiral centers. The electronic properties of the trifluoromethyl group in ligands derived from this compound can play a crucial role in modulating the reactivity and selectivity of the metal catalyst. For instance, the electron-withdrawing nature of the CF3 group can influence the electron density at the metal center, which in turn affects the catalytic cycle of reactions like hydrogenation and allylic alkylation.

Enzyme Interaction and Inhibition Research (In Vitro Studies)

The structural similarity of this compound to the neurotransmitter glycine makes it a candidate for investigation as a modulator of glycine-related biological targets.

Glycine transporters (GlyT1 and GlyT2) are responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycinergic neurotransmission. Inhibitors of these transporters have potential therapeutic applications in various neurological and psychiatric disorders. The N-phenylglycine scaffold is a known pharmacophore for GlyT1 inhibitors. The introduction of a trifluoromethyl group at the para position of the phenyl ring, as in this compound, can significantly impact the potency and selectivity of inhibition.

Research in this area often involves in vitro assays to determine the inhibitory activity of compounds on specific glycine transporter subtypes. These studies typically measure the uptake of radiolabeled glycine into cells expressing the target transporter in the presence of the test compound. The results are usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the transporter activity by 50%.

Table 1: Illustrative Inhibitory Activity of N-Aryl Glycine Derivatives on Glycine Transporters (Hypothetical Data)

CompoundR Group on Phenyl RingGlyT1 IC50 (nM)GlyT1b IC50 (nM)
1H500750
24-Cl150200
34-CF380120
43,4-diCl5075

This hypothetical data illustrates that substitutions on the phenyl ring can significantly influence the inhibitory potency. The electron-withdrawing nature of the trifluoromethyl group often leads to enhanced activity compared to the unsubstituted parent compound.

Studies on Aminopeptidases (e.g., Porcine Aminopeptidase (B13392206) N)

N-aryl glycine analogues, particularly those with substitutions on the phenyl ring, have been investigated as inhibitors of aminopeptidases. These enzymes play crucial roles in various physiological processes, making them attractive targets for therapeutic intervention. Porcine aminopeptidase N (pAPN) often serves as a model for human aminopeptidase N due to structural and functional similarities researchgate.net.

Research into phosphonic acid analogues of phenylglycine has provided insights into the binding interactions within the active site of pAPN. A study on a series of 14 racemic phosphonic acid analogues of phenylglycine, with various fluorine and chlorine substitutions on the aromatic ring, revealed that these compounds act as competitive inhibitors with moderate micromolar activity researchgate.net. The binding of these inhibitors is primarily influenced by the substitution pattern on the phenyl ring, which interacts with the spacious hydrophobic S1 pocket of the enzyme researchgate.net.

While the specific inhibitory constant (Ki) for this compound was not detailed in this particular study, the data for related fluorinated compounds suggest that the electronic and steric properties of the substituent are critical for affinity. For instance, the study included compounds with trifluoromethyl groups at different positions, highlighting the importance of the placement of this electron-withdrawing group. The analysis of the binding of amino(3-fluoro-4-trifluoromethylphenyl)methylphosphonic acid demonstrated specific interactions within the enzyme's active site researchgate.net. The inhibitory activities of several substituted phenylglycine phosphonic acid analogues against porcine aminopeptidase N are presented in the table below.

Table 1: Inhibitory Potencies of Phenylglycine Analogues against Porcine Aminopeptidase N (pAPN)

Compound Substituent on Phenyl Ring Ki (µM) researchgate.net
1 4-F 100 ± 5
2 4-Cl 100 ± 6
3 3,4-di-F 200 ± 10
4 3-CF3, 4-F 100 ± 6
5 3-F, 4-CF3 110 ± 7

Inhibition of Human Glutathione (B108866) S-Transferase P1-1 (hGST P1-1)

Human glutathione S-transferase P1-1 (hGST P1-1) is an enzyme involved in cellular detoxification processes and is often overexpressed in cancer cells, contributing to drug resistance nih.govnih.gov. Consequently, the development of hGST P1-1 inhibitors is a significant area of cancer research. The 4-(trifluoromethyl)phenyl moiety has been incorporated into molecules designed as hGST P1-1 inhibitors.

Peptidomimetic Inhibitors of Viral Proteases (e.g., Hepatitis C Virus NS3/4A Protease)

The Hepatitis C Virus (HCV) NS3/4A protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development nih.gov. Peptidomimetic inhibitors are designed to mimic the natural substrates of the protease, thereby blocking its activity. In this context, the structure of this compound has been incorporated into inhibitor design, particularly at the P1' position of the peptide mimic.

The nomenclature for protease inhibitors designates the amino acid residues of the inhibitor as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', which bind to the corresponding Sn...S3-S2-S1-S1'-S2'-S3'...Sn' pockets of the enzyme's active site nih.gov. Research on novel HCV NS3/4A protease inhibitors has shown that incorporating a 4-(trifluoromethyl)phenyl side chain at the P1' position is particularly advantageous for inhibitory potency researchgate.net.

A study on P2 pyrimidinyloxyphenylglycine-based inhibitors demonstrated that analogues with a P1' 4-(trifluoromethyl)phenyl group yielded nanomolar inhibition constants (Ki) researchgate.net. These inhibitors were also found to maintain their potency against common drug-resistant variants of the protease. The beneficial effects of this moiety were also noted in terms of improved metabolic stability and intestinal permeability, which are crucial pharmacokinetic properties for drug candidates researchgate.net.

Table 2: Inhibitory Potency of an HCV NS3/4A Protease Inhibitor with a P1' 4-(Trifluoromethyl)phenyl Moiety

Inhibitor Class Genotype Ki (nM) natap.org
Noncovalent Competitive Inhibitor 1a 2.6
Noncovalent Competitive Inhibitor 1b 2.0

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Research

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used in the management of type 2 diabetes. They work by preventing the degradation of incretin (B1656795) hormones, which play a role in glucose homeostasis nih.gov. The development of potent and selective DPP-4 inhibitors is an active area of research, and trifluoromethyl-substituted compounds have emerged as promising candidates.

The inclusion of a trifluoromethyl group in DPP-4 inhibitors has been shown to enhance their potency researchgate.net. Structure-activity relationship (SAR) studies on various scaffolds have highlighted the positive influence of this group. For instance, in a series of benzylidene scaffold-based inhibitors, the addition of a trifluoromethyl group at the para position resulted in a compound with an IC50 value of 4.775 ± 0.296 nM, which is comparable to the established DPP-4 inhibitor sitagliptin (B1680988) researchgate.net. This suggests that the electronic properties of the trifluoromethyl group contribute significantly to the inhibitory activity.

Furthermore, novel series of trifluoromethyl-substituted tetrahydropyran (B127337) derivatives have been designed as potent DPP-4 inhibitors with extended duration of action. The incorporation of a trifluoromethyl group was found to enhance pharmacokinetic profiles while maintaining strong DPP-4 inhibitory activity, with one compound demonstrating an IC50 of 4.2 nM researchgate.net.

Table 3: IC50 Values of Representative Trifluoromethyl-Containing DPP-4 Inhibitors

Compound Type IC50 (nM) Reference
Benzylidene Scaffold with p-CF3 4.775 ± 0.296 researchgate.net
Trifluoromethyl-substituted Tetrahydropyran 4.2 researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Compounds

The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications influence the inhibitory potency and selectivity of these compounds against their target enzymes.

Influence of Substituents on Inhibitory Potency

The nature and position of substituents on the phenyl ring of N-phenylglycine analogues have a profound impact on their inhibitory activity. The trifluoromethyl (CF3) group at the para-position is of particular interest due to its strong electron-withdrawing nature and lipophilic character.

In the context of aminopeptidase N inhibition, studies on fluorinated and chlorinated phenylglycine phosphonic acid analogues have shown that the substitution pattern on the phenyl ring dictates the binding affinity researchgate.net. The electron-withdrawing properties of these substituents can influence the electrostatic interactions with the enzyme's active site.

For DPP-4 inhibitors, the presence of a trifluoromethyl group on a benzylidene moiety has been shown to significantly increase inhibitory potency, resulting in IC50 values in the low nanomolar range researchgate.net. In contrast, substituting with a fluorine atom at the same position can lead to a decrease in activity, highlighting the specific electronic and steric contributions of the trifluoromethyl group.

In the development of HCV NS3/4A protease inhibitors, the 4-(trifluoromethyl)phenyl group at the P1' position has been identified as a key feature for high potency researchgate.net. This suggests that the electronic and hydrophobic properties of this substituent are optimal for interaction with the S1' pocket of the protease.

Correlation with Physicochemical Parameters and Molecular Features

The inhibitory potency of this compound analogues is also correlated with their physicochemical parameters, such as lipophilicity, electronic effects, and molecular size. The trifluoromethyl group significantly influences these properties.

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access the target enzyme nih.gov. This increased lipophilicity can also lead to stronger hydrophobic interactions with the enzyme's binding site.

Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the potency of new analogues and guide the design of more effective inhibitors.

Design of Non-Canonical Amino Acid Derivatives for Protein Engineering and Enzyme Research

The introduction of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in protein engineering, expanding the chemical diversity available beyond the 20 standard amino acids. frontiersin.orgnih.gov This approach allows for the precise installation of unique chemical functionalities to probe or modulate protein function. creativebiomart.netacs.org Among the diverse array of ncAAs, those containing fluorine atoms, and specifically the trifluoromethyl group, have garnered significant attention due to their unique physicochemical properties.

The trifluoromethyl group offers a combination of steric bulk, high hydrophobicity, and strong electron-withdrawing character. Crucially, the ¹⁹F nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It is 100% naturally abundant, possesses a high gyromagnetic ratio (83% of the sensitivity of ¹H), and its chemical shift is exquisitely sensitive to the local molecular environment. acs.orgnih.gov This sensitivity, combined with the absence of background ¹⁹F signals in most biological systems, allows for the clear, high-resolution study of protein structure, dynamics, and interactions. acs.orgnih.gov

Derivatives of this compound are designed to leverage these properties. The N-aryl glycine scaffold itself introduces a modification to the peptide backbone, which can influence local conformation and proteolytic stability. The trifluoromethylphenyl moiety serves as both a structural element and a functional probe. The site-specific incorporation of these ncAAs into a protein of interest enables detailed investigation of complex biological processes.

A prime application of this design strategy is in the detailed characterization of protein-ligand interactions. By incorporating an analogue like 4-trifluoromethylphenylglycine (4-tfmpGly) into a target protein, the trifluoromethyl group acts as a localized sensor. Changes in its ¹⁹F NMR signal upon the binding of a ligand can provide precise information about binding events and conformational changes, even those occurring at a significant distance from the active site. nih.gov

One notable study utilized 4-trifluoromethylphenylglycine-labeled Bcl-xL, an anti-apoptotic protein, to characterize its interaction with a fluorinated ligand. acs.org Through the use of advanced NMR techniques, including homonuclear ¹⁹F–¹⁹F and heteronuclear ¹⁹F–¹H Nuclear Overhauser effects (NOEs), researchers were able to precisely map the binding interaction between the protein and the ligand. acs.org This demonstrates the power of designing and incorporating specific trifluoromethyl-containing ncAAs to dissect molecular recognition events that are central to enzyme function and cellular signaling.

The incorporation of these specialized amino acids into proteins is typically achieved through the expansion of the genetic code. nih.gov This process requires an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.gov The synthetase is evolved to specifically recognize the non-canonical amino acid (e.g., 4-tfmpGly) and charge it onto the orthogonal tRNA. This tRNA is engineered to recognize a nonsense or "stop" codon (most commonly the amber codon, UAG) that has been introduced at the desired site in the gene encoding the target protein. labome.comnih.gov During protein translation, the ribosome pauses at the amber codon, and the engineered tRNA delivers the ncAA, resulting in its site-specific incorporation into the polypeptide chain. nih.govnih.gov

The research findings on the application of trifluoromethylphenyl-containing amino acids in protein engineering are summarized in the table below.

Non-Canonical Amino AcidTarget ProteinApplicationKey Finding
4-Trifluoromethylphenylglycine (4-tfmpGly)Bcl-xL¹⁹F NMR ProbeCharacterized the binding interaction with a fluorinated ligand using ¹⁹F-¹⁹F and ¹⁹F-¹H NOEs. acs.org
Trifluoromethyl-L-phenylalanine (tfm-Phe)Various Enzymes¹⁹F NMR ProbeDetected subtle protein conformational changes upon substrate/inhibitor binding, both near the active site and at long distances. nih.gov

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for N-[4-(Trifluoromethyl)phenyl]glycine, and how can reaction conditions be optimized for yield and purity? A:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions using precursors like 4-(trifluoromethyl)phenylacetic acid derivatives (e.g., CF₃C₆H₄CH₂CO₂H, ) or glycine derivatives functionalized with trifluoromethyl groups (e.g., pyrimidine-linked glycines in ).
  • Optimization : Key parameters include temperature control (avoiding thermal degradation of the trifluoromethyl group), solvent selection (polar aprotic solvents like DMF for improved solubility), and stoichiometric ratios of reactants. Purification via recrystallization or HPLC (as used for related glycine derivatives in ) ensures high purity.

Basic Characterization Techniques

Q: Which spectroscopic and chromatographic methods are critical for characterizing this compound? A:

  • NMR Spectroscopy : ¹H and ¹⁹F NMR confirm structural integrity, with the trifluoromethyl group appearing as a distinct singlet (~δ -60 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight, as demonstrated for fluorinated glycine analogs in .
  • HPLC : Reverse-phase chromatography (e.g., using Chromolith columns ) assesses purity, with mobile phases adjusted for trifluoromethyl hydrophobicity.

Advanced Crystallography Challenges

Q: What crystallographic challenges arise with this compound, and how can SHELX programs address them? A:

  • Challenges : The trifluoromethyl group’s high electron density can cause twinning or poor diffraction. Low-temperature data collection and heavy-atom derivatization may improve resolution.
  • SHELX Applications : SHELXL refines small-molecule structures against high-resolution data, while SHELXD/SHELXE resolve phase problems in twinned crystals . For macromolecular complexes (e.g., enzyme-bound glycine derivatives), SHELXPRO interfaces with refinement pipelines .

Advanced Computational Modeling

Q: How can density functional theory (DFT) and molecular docking predict the reactivity and biological interactions of this compound? A:

  • DFT : Calculates electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites, aiding in predicting reaction pathways .
  • Docking Studies : Models interactions with target proteins (e.g., enzymes in diabetes or Alzheimer’s research ). The trifluoromethyl group’s hydrophobicity and steric effects are critical for binding affinity predictions.

Handling and Safety Protocols

Q: What safety precautions are essential when handling this compound in laboratory settings? A:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact .
  • Storage : Store in airtight containers at -20°C to prevent degradation. Avoid exposure to moisture or strong acids, which may release toxic HF .
  • Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before disposal .

Advanced Analytical Contradictions

Q: How should researchers resolve discrepancies in purity or stability data for this compound across different studies? A:

  • Cross-Validation : Compare HPLC (e.g., Purospher® STAR columns ) and NMR data with literature benchmarks.
  • Stability Studies : Conduct accelerated degradation tests under varied pH/temperature conditions to identify degradation products via LC-MS .
  • Trace Analysis : Use ICP-MS to detect heavy metal catalysts (e.g., Pd from coupling reactions) that may affect reproducibility .

Advanced Structure-Activity Relationships (SAR)

Q: How does the trifluoromethyl group in this compound influence its bioactivity compared to non-fluorinated analogs? A:

  • Hydrophobic Effects : The CF₃ group enhances membrane permeability, as seen in spirocyclic inhibitors .
  • Electron-Withdrawing Effects : Stabilizes negative charges in enzyme active sites (e.g., carboxylate-binding pockets in Pfmrk inhibitors ).
  • SAR Strategies : Synthesize analogs with varying fluorination patterns (e.g., ’s pyrimidine-linked glycines) to map steric and electronic contributions.

Basic Purification Strategies

Q: What chromatographic techniques are most effective for purifying this compound from reaction mixtures? A:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) to separate polar byproducts.
  • Ion-Exchange Resins : Exploit the glycine moiety’s zwitterionic nature at neutral pH for selective retention .
  • Preparative HPLC : Optimize with C18 columns and 0.1% TFA in mobile phases to sharpen peaks .

Advanced Biological Assay Design

Q: What in vitro assays are suitable for evaluating the biological activity of this compound in disease models? A:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., FRET for protease inhibition ) with recombinant proteins.
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁸F) and quantify intracellular accumulation via scintillation counting .
  • Toxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity thresholds .

Advanced Data Reproducibility

Q: How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories? A:

  • Standardized Protocols : Publish detailed synthetic procedures (e.g., equivalents, reaction times) as in ’s acetic acid derivatives.
  • Open Data : Share crystallographic data (CIF files refined via SHELXL ) and raw HPLC/MS spectra in supplementary materials.
  • Collaborative Validation : Cross-test batches in independent labs using identical methods (e.g., Chromolith columns ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.